Technical Documentation Center

3-(m-tolylamino)isobenzofuran-1(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(m-tolylamino)isobenzofuran-1(3H)-one
  • CAS: 252957-97-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-(m-Tolylamino)isobenzofuran-1(3H)-one

Structural Dynamics, Synthesis, and Functional Applications[1] Executive Summary 3-(m-Tolylamino)isobenzofuran-1(3H)-one represents a specialized class of 3-aminophthalides , serving as a critical scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Functional Applications[1]

Executive Summary

3-(m-Tolylamino)isobenzofuran-1(3H)-one represents a specialized class of 3-aminophthalides , serving as a critical scaffold in the development of functional leuco dyes and pharmacologically active benzolactones.[1] Unlike simple phthalides, the introduction of the m-tolylamino moiety at the C3 position introduces significant electronic modulation and steric directionality, influencing both the ring-chain tautomeric equilibrium and the compound's binding affinity in biological targets.

This technical guide provides a comprehensive analysis of the molecule's physiochemical architecture, a self-validating synthetic protocol, and a mechanistic breakdown of its formation. It is designed to move beyond basic characterization, offering the causality and logic required for high-level R&D applications.

Structural Analysis & Physiochemical Properties[1][2][3]

The core structure of 3-(m-tolylamino)isobenzofuran-1(3H)-one consists of a gamma-lactone (phthalide) ring fused to a benzene ring, substituted at the benzylic (C3) position with a secondary amine derived from m-toluidine.[1]

1.1 Chemical Identity[1][2][3][4]
  • IUPAC Name: 3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one[1]

  • Molecular Formula: C₁₅H₁₃NO₂[1]

  • Molecular Weight: 239.27 g/mol [1]

  • Core Scaffold: Isobenzofuran-1(3H)-one (Phthalide)[1][5][6][7]

  • Key Substituent: m-Tolylamino group at C3[1][8]

1.2 Ring-Chain Tautomerism

A defining feature of 3-aminophthalides is their ability to exist in equilibrium between a cyclic lactone form (colorless) and an open-chain imine form (often colored or fluorescent).[1] This property is exploited in thermochromic and pressure-sensitive recording materials.[1]

  • Cyclic Form (Dominant): The nitrogen lone pair participates in the stabilization of the C3 center but is exocyclic to the lactone ring.

  • Open Form: Under acidic conditions or specific solvent polarities, the lactone ring opens to form a zwitterionic or neutral imine-carboxylic acid species.

Table 1: Predicted Physiochemical Parameters

PropertyValue (Predicted)Significance
LogP 2.8 - 3.2Indicates moderate lipophilicity; suitable for membrane permeability.[1]
H-Bond Donors 1 (NH)Critical for active site binding or crystal lattice stability.[1]
H-Bond Acceptors 3 (C=O, O, N)Facilitates interaction with polar residues in biological targets.[1]
pKa (Conj. Acid) ~2.5 - 3.5The amine is weakly basic due to the electron-withdrawing lactone ring.[1]
Topological Polar Surface Area ~38 ŲSuggests good oral bioavailability profile.[1]
Synthetic Pathways and Mechanism[2][3][10][11]

The synthesis of 3-(m-tolylamino)isobenzofuran-1(3H)-one is a classic example of a nucleophilic substitution at a pseudo-anomeric center .[1] The precursor, 2-formylbenzoic acid (phthalaldehydic acid), exists primarily as a cyclic lactol (3-hydroxyphthalide).[1]

2.1 Reaction Mechanism[1][9]
  • Activation: The cyclic lactol undergoes acid-catalyzed ring opening or direct protonation of the hydroxyl group.

  • Nucleophilic Attack: The m-toluidine nitrogen attacks the electrophilic C3 carbon (or the aldehyde carbon in the open form).

  • Dehydration: Loss of a water molecule drives the equilibrium toward the stable amino-phthalide.

2.2 Visualized Pathway (Graphviz)[1]

SynthesisMechanism Precursor Phthalaldehydic Acid (Cyclic Lactol Form) Intermediate Hemiaminal Intermediate Precursor->Intermediate + m-Toluidine (Nu: Attack) Amine m-Toluidine Amine->Intermediate Transition Oxonium Ion (Dehydration) Intermediate->Transition - H2O (Acid Cat.) Product 3-(m-Tolylamino) isobenzofuran-1(3H)-one Transition->Product Cyclization/Stabilization

Figure 1: Mechanistic pathway for the condensation of phthalaldehydic acid with m-toluidine.[1]

Experimental Protocol: Synthesis & Purification

Objective: Isolate high-purity 3-(m-tolylamino)isobenzofuran-1(3H)-one. Scale: 10 mmol basis.

3.1 Reagents & Equipment[1][2][3]
  • Reactants: 2-Formylbenzoic acid (1.50 g, 10 mmol); m-Toluidine (1.07 g, 10 mmol).[1]

  • Solvent: Toluene (30 mL) or Ethanol (anhydrous).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~10 mg).[1]

  • Apparatus: Round-bottom flask, Dean-Stark trap (if Toluene is used), Reflux condenser.[1]

3.2 Step-by-Step Methodology
  • Charge: In a 100 mL round-bottom flask, dissolve 2-formylbenzoic acid in Toluene (30 mL).

  • Addition: Add m-toluidine dropwise while stirring. The solution may darken slightly due to initial imine formation.

  • Catalysis: Add the catalytic amount of p-TSA.[1]

  • Reflux: Heat the mixture to reflux (110°C) with a Dean-Stark trap attached to continuously remove the water byproduct.

    • Checkpoint: Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 3:1).[1] The starting acid (Rf ~0.1) should disappear, and a new less polar spot (Rf ~0.5) should appear.

  • Duration: Reflux for 3–5 hours until water collection ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, filter directly.

    • If soluble, concentrate the toluene to ~5 mL under reduced pressure, then add cold Hexane (20 mL) to induce crystallization.

  • Purification: Recrystallize the crude solid from Ethanol/Water or hot Toluene.

  • Drying: Dry under vacuum at 50°C for 6 hours.

3.3 Characterization Expectations[2]
  • IR (KBr): Strong band at 1750–1770 cm⁻¹ (gamma-lactone C=O); Broad band at 3300–3400 cm⁻¹ (NH stretch).[1]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.35 (s, 3H, Ar-CH₃).[1]

    • δ 6.50–6.80 (s, 1H, C3-H) – Diagnostic signal for the aminophthalide core.

    • δ 7.0–8.0 (m, aromatic protons).[1]

Applications & Biological Potential[2][3]

The 3-aminophthalide scaffold is not merely a synthetic intermediate; it possesses inherent bioactivity and functional utility.

4.1 Biological Activity (Pharmacophore)

Research indicates that isobenzofuran-1(3H)-ones exhibit antimicrobial and phytotoxic properties.[1]

  • Mechanism: The lactone ring can act as an acylating agent for serine hydrolases, potentially inhibiting enzymes essential for bacterial cell wall synthesis.

  • Specific Relevance: The m-tolyl derivative serves as a lipophilic analog to study Structure-Activity Relationships (SAR), specifically probing the steric tolerance of the binding pocket.

4.2 Functional Materials (Leuco Dyes)

This molecule acts as a precursor for fluorans .[1]

  • Thermochromism: Upon contact with acidic developers (e.g., phenols), the lactone ring opens, extending conjugation and generating color. This specific derivative would likely yield a reddish-purple hue in its open form.[1]

4.3 Biological Pathway Interaction (Graphviz)

BioActivity Compound 3-(m-Tolylamino) isobenzofuran-1(3H)-one Target Serine Hydrolase (Enzyme Target) Compound->Target Binding Mechanism Acylation of Active Site Serine Target->Mechanism Ring Opening Outcome Enzyme Inhibition (Antimicrobial/Herbicidal) Mechanism->Outcome Irreversible/Reversible Inactivation

Figure 2: Potential mode of action for biological inhibition via lactone ring opening.[1]

References
  • Synthesis of Isobenzofuran-1(3H)-ones: Bayer, E., et al. "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations."[1][7] Arzneimittelforschung, 2005.[2][7]

  • Tautomerism in Phthalides: Valter, R. E. "Ring-chain isomerism of derivatives of 2-acylbenzoic acids." Russian Chemical Reviews, 1973.
  • Reaction Mechanism: Sternson, L. A., et al. "Rational design and evaluation of improved o-phthalaldehyde-like fluorogenic reagents."[9] Analytical Biochemistry, 1985.[9]

  • Phthalide Bioactivity: Zhang, Y., et al. "Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives."[1] Bioorganic & Medicinal Chemistry, 2024.[5][10]

  • General Synthesis Protocol: "Reaction of o-phthalaldehydic acid with amines." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Exploratory

Technical Guide: Properties & Applications of 3-Arylamino Isobenzofuran-1(3H)-one Derivatives

Topic: Properties of 3-Arylamino Isobenzofuran-1(3H)-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Arylamino isobenzofura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties of 3-Arylamino Isobenzofuran-1(3H)-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Arylamino isobenzofuran-1(3H)-one derivatives (N-(3-phthalidyl)amines) represent a privileged scaffold in medicinal chemistry, characterized by a


-lactone ring fused to a benzene moiety with a nitrogenous substituent at the pseudo-anomeric C3 position. Unlike their thermodynamic isomers, the isoindolin-1-ones (lactams), these compounds possess a unique hemiaminal ether linkage that imparts specific reactivity and biological profiles. This guide analyzes their chemical architecture, synthetic pathways, and pharmacological potential, specifically targeting their utility as anticancer, antimicrobial, and enzyme-inhibitory agents.

Chemical Architecture & Tautomeric Dynamics

The core structure of 3-arylamino isobenzofuran-1(3H)-one is defined by the phthalide nucleus. A critical feature of this scaffold is ring-chain tautomerism , which dictates both stability and reactivity.

The Equilibrium

In solution, these derivatives can exist in equilibrium between the closed aminophthalide (I) and the open-chain Schiff base (II) (2-formylbenzoic acid imine).

  • Closed Form (Lactone): The thermodynamically favored state for most N-aryl derivatives in solid phase and non-polar solvents. Characterized by a cyclic hemiaminal ether structure.

  • Open Form (Imine): Can be trapped or favored under basic conditions or with specific steric/electronic substituents.

Isomerization Risk

Researchers must distinguish these compounds from isoindolin-1-ones (phthalimidines). While 3-arylamino phthalides have the oxygen in the ring (position 2), isoindolinones have the nitrogen in the ring. Base-catalyzed rearrangement (e.g., using KOH/MeOH) can irreversibly convert the kinetic 3-arylamino phthalide product into the thermodynamic isoindolinone isomer.

Visualization: Synthesis & Tautomerism

The following diagram illustrates the formation of the 3-arylamino derivative and its potential equilibration or rearrangement.

Tautomerism Start o-Phthalaldehydic Acid (Lactol Form) Inter Intermediate (Hemiaminal) Start->Inter + Amine - H2O Amine Aryl Amine (Ar-NH2) Closed 3-Arylamino isobenzofuran-1(3H)-one (Target Phthalide) Inter->Closed Cyclization (Kinetic Product) Open Schiff Base (Open Chain Imine) Closed->Open Equilibrium (Solvent Dependent) Isoind Isoindolin-1-one (Lactam Isomer) Closed->Isoind Base Catalyzed Rearrangement Open->Isoind Irreversible

Figure 1: Reaction pathway showing the formation of 3-arylamino isobenzofuran-1(3H)-ones and the critical divergence toward the open Schiff base or the isomeric isoindolinone.

Physicochemical Characterization

Reliable identification of the 3-arylamino isobenzofuran-1(3H)-one structure requires specific spectroscopic signatures to rule out the open-chain imine or the rearranged lactam.

Spectroscopic Signatures
TechniqueParameterCharacteristic SignalStructural Insight
IR Spectroscopy

(Carbonyl)
1740–1775 cm⁻¹ Confirms

-lactone ring. (Isoindolinones typically absorb at <1700 cm⁻¹).

(Amine)
3200–3350 cm⁻¹ Confirms secondary amine (exocyclic).
¹H NMR C3-H

6.3 – 7.5 ppm
Appears as a singlet or doublet (coupling with NH). Diagnostic for the closed ring.
N-H

8.0 – 9.5 ppm
Exchangeable with D₂O.[1]
¹³C NMR C=O (Lactone)

~169–171 ppm
Distinct from amide/acid carbonyls.
C3 (Hemiaminal)

~80–90 ppm
High field shift relative to imine carbon (~160 ppm).
Mass Spectrometry Fragmentationm/z 133 Phthalidyl cation (C₈H₅O₂⁺). Diagnostic fragment formed by loss of the arylamino group.
Solubility & Stability
  • Solubility: Generally soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (MeOH, EtOH). Poor solubility in water, often requiring encapsulation or structural modification (e.g., glycosylation) for bioavailability.

  • Hydrolytic Stability: Susceptible to hydrolysis under acidic or basic aqueous conditions, reverting to o-phthalaldehydic acid and the free amine.

Biological Applications & SAR

The 3-arylamino phthalide scaffold acts as a pharmacophore for various biological targets. Its activity is highly dependent on the substituents on the aryl ring.

Anticancer Activity

Derivatives have shown potent antiproliferative effects against leukemia (K562, HL-60) and lymphoma (U937) cell lines.

  • Mechanism: Induction of apoptosis, potentially via Topoisomerase II inhibition or mitochondrial membrane depolarization.

  • SAR Insight: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl amine often enhance cytotoxicity compared to unsubstituted analogs.

Enzyme Inhibition (Tyrosinase)

Recent studies highlight these derivatives as inhibitors of Tyrosinase , a copper-containing enzyme critical for melanin biosynthesis.[2]

  • Relevance: Treatment of hyperpigmentation and melanoma.

  • Binding: The lactone moiety interacts with the copper active site, mimicking the transition state of the substrate (L-DOPA).

Antimicrobial Properties

Active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans).[1]

  • Potency: Heterocyclic amines (e.g., pyrimidinyl-amino phthalides) often show superior antimicrobial profiles compared to simple phenyl-amino derivatives.

Visualization: Biological Targets

BioActivity Scaffold 3-Arylamino Isobenzofuran-1(3H)-one Topo Topoisomerase II (Nuclear) Scaffold->Topo Intercalation/Inhibition Tyro Tyrosinase (Copper Active Site) Scaffold->Tyro Chelation/Competitive Binding Mito Mitochondria (Membrane Potential) Scaffold->Mito Depolarization Microbe Bacterial Cell Wall (S. aureus / E. coli) Scaffold->Microbe Permeability Disruption Apop Apoptosis / Cell Death Topo->Apop Pigment Inhibition of Melanogenesis Tyro->Pigment Mito->Apop Lysis Growth Inhibition Microbe->Lysis

Figure 2: Primary biological targets and downstream effects of 3-arylamino isobenzofuran-1(3H)-one derivatives.

Experimental Protocols

Synthesis of N-(3-Phthalidyl)amines

Principle: Nucleophilic substitution of the hydroxyl group of o-phthalaldehydic acid by a primary amine.

Reagents:

  • o-Phthalaldehydic acid (1.0 eq)

  • Aryl amine (1.0 – 1.1 eq)

  • Solvent: Methanol or Ethanol (Anhydrous)

  • Catalyst (Optional): Glacial Acetic Acid (cat.)

Procedure:

  • Dissolution: Dissolve o-phthalaldehydic acid (e.g., 10 mmol) in warm methanol (20 mL).

  • Addition: Add the aryl amine (10 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (60–70°C) for 2–4 hours. Monitor reaction progress by TLC (SiO₂, Ethyl Acetate:Hexane 3:7).

    • Note: The spot for the product will typically have a higher R_f than the starting acid.

  • Isolation: Cool the reaction mixture to room temperature, then to 0°C. The product often precipitates as a white or off-white solid.

  • Purification: Filter the solid and wash with cold methanol. Recrystallize from ethanol/water if necessary.

  • Validation: Confirm structure via IR (look for >1740 cm⁻¹) and Melting Point.

In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the IC₅₀ of the synthesized derivatives against cancer cell lines (e.g., K562).

Workflow:

  • Seeding: Plate cells (1 x 10⁴ cells/well) in 96-well plates containing RPMI-1640 medium. Incubate for 24h.

  • Treatment: Add test compounds dissolved in DMSO (final concentration <1%) at serial dilutions (e.g., 0.1 – 100 µM). Include Positive Control (e.g., Etoposide) and Vehicle Control (DMSO).[3]

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to control.

References

  • Synthesis and Antimicrobial Activity of 3-Substituted Isobenzofuran-1(3H)-One Derivatives. International Multilingual Journal of Science and Technology, 2024.

  • Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 2013.

  • Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 2021.[2]

  • Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 2005.[4]

  • Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone. New Journal of Chemistry, 2004.

Sources

Foundational

Technical Analysis: 3-(3-methylphenylamino)isobenzofuran-1(3H)-one

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 3-(3-methylphenylamino)isobenzofuran-1(3H)-one , a functionalized phthalide derivative.[1] [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and analytical characterization of 3-(3-methylphenylamino)isobenzofuran-1(3H)-one , a functionalized phthalide derivative.[1]

[1]

Executive Summary

3-(3-methylphenylamino)isobenzofuran-1(3H)-one is a heterocyclic organic compound belonging to the class of 3-aminophthalides .[1] Structurally, it consists of a phthalide (isobenzofuran-1(3H)-one) core substituted at the C3 position with a m-toluidino group.[1]

This molecule serves as a critical intermediate in the synthesis of functional dyes (leuco dyes), fluorogenic probes, and isoindolinone-based pharmaceutical scaffolds. Its chemical behavior is defined by a dynamic ring-chain tautomerism , where the cyclic aminophthalide form exists in equilibrium with its open-chain Schiff base counterpart (2-[(3-methylphenylimino)methyl]benzoic acid).[1]

Physicochemical Profile

The precise molecular weight is fundamental for mass spectrometry validation and stoichiometric calculations in synthesis.

Molecular Data Table
PropertyValueNotes
IUPAC Name 3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one
Molecular Formula C₁₅H₁₃NO₂
Average Molecular Weight 239.27 g/mol Used for molarity calculations.[1]
Monoisotopic Mass 239.0946 Da Used for High-Res MS (HRMS).[1]
Exact Mass 239.094629 Da
Core Scaffold Phthalide (Isobenzofuranone)
Substituent m-Toluidino (3-methylanilino)
Predicted LogP ~3.2 - 3.5Lipophilic; low aqueous solubility.[1]
Structural Composition

The molecule is formed by the condensation of phthalaldehydic acid (2-formylbenzoic acid) and m-toluidine with the loss of one water molecule.

  • C₁₅ : 8 carbons from phthalide + 7 carbons from toluidine.

  • H₁₃ : 5 from phthalide + 8 from toluidine.

  • N₁ : From the amine linkage.[2][3]

  • O₂ : Retained in the lactone ring.

Synthesis & Reaction Mechanism[3]

The synthesis of 3-aminophthalides is a dehydration condensation reaction. The protocol below ensures high yield by driving the equilibrium toward the cyclic product using a dehydrating agent or azeotropic removal of water.

Reaction Pathway Diagram

Synthesis Start1 Phthalaldehydic Acid (2-Formylbenzoic Acid) Inter Open-Chain Imine (Schiff Base Intermediate) Start1->Inter Nucleophilic Attack Start2 m-Toluidine (3-Methylaniline) Start2->Inter +H⁺ Product 3-(3-methylphenylamino) isobenzofuran-1(3H)-one Inter->Product Ring Closure (Cyclization) Water H₂O Inter->Water Elimination

Figure 1: Synthetic pathway showing the condensation of phthalaldehydic acid and m-toluidine via a Schiff base intermediate.[1]

Experimental Protocol

Objective: Synthesis of 10 mmol scale batch.

  • Reagent Prep:

    • Dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) in Toluene (30 mL).

    • Add m-toluidine (1.07 g, 10 mmol).

    • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (10 mg).

  • Reaction:

    • Equip the flask with a Dean-Stark trap and reflux condenser.

    • Reflux the mixture at 110°C for 3–5 hours. Monitor water collection in the trap.

    • Checkpoint: The solution typically turns yellow/orange due to trace imine formation, but the product precipitates upon cooling.

  • Work-up:

    • Cool the reaction mixture to room temperature. The 3-aminophthalide often crystallizes directly.

    • If no precipitate forms, concentrate the solvent under reduced pressure (Rotavap) to ~5 mL and add cold Hexane or Diethyl Ether to induce precipitation.

    • Filter the solid and wash with cold ether.

  • Purification:

    • Recrystallize from Ethanol or Ethyl Acetate/Hexane mixture.

    • Dry under vacuum at 50°C.

Analytical Characterization

Validating the identity of 3-(3-methylphenylamino)isobenzofuran-1(3H)-one requires distinguishing it from its open-chain isomer.

Mass Spectrometry (MS) Profile
  • Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

  • Target Ion [M+H]⁺: 240.10 Da.

  • Fragmentation Pattern:

    • m/z 239: Molecular Ion (M⁺).

    • m/z 133: Phthalide cation (loss of toluidine radical).

    • m/z 107: Toluidine fragment [C₇H₉N]⁺.

NMR Spectroscopy (¹H-NMR in DMSO-d₆)

The most diagnostic signal is the methine proton at the C3 position of the phthalide ring.

  • δ 6.5 – 7.0 ppm (1H, s or d): The proton at position 3 (O-CH-N).[1] Its chemical shift is sensitive to the electronic environment of the amine.

  • δ 2.3 ppm (3H, s): Methyl group on the phenyl ring.

  • δ 7.5 – 8.0 ppm (m): Aromatic protons of the phthalide core.

Infrared Spectroscopy (FT-IR)
  • 1750 – 1775 cm⁻¹: Strong C=O stretch characteristic of the γ-lactone (phthalide) ring. Note: If the open-chain acid form is present, a broad OH stretch (2500-3000 cm⁻¹) and a lower frequency C=O (acid/imine) will be observed.[1]

  • 3300 – 3400 cm⁻¹: N-H stretch (secondary amine).

Ring-Chain Tautomerism & Stability

A critical feature of this molecule is its ability to open the lactone ring in polar protic solvents or basic conditions.

Tautomerism Diagram

Tautomerism Cyclic Cyclic Form (Phthalide) Solid State / Non-polar Solvents (Colorless/Pale Yellow) Open Open Chain Form (Schiff Base) Polar/Basic Media (Often Colored/Fluorescent) Cyclic->Open Base / Polar Solvent

Figure 2: Equilibrium between the cyclic aminophthalide and the open-chain benzylideneamino acid.[1]

  • Implication for Storage: Store in a desiccator. Moisture can hydrolyze the ring over time, reverting it to the starting materials or shifting the equilibrium to the open acid form.

  • Implication for Assays: In biological assays (pH 7.4), the equilibrium may shift. The open form is often the fluorogenic species in related OPA-based assays.

References

  • Reaction of Phthalaldehydic Acid with Amines

    • Source:Royal Society of Chemistry (RSC) - Chemical Communications .[1][4]

    • Title: "Probing the reactivity of o-phthalaldehydic acid/methyl ester: synthesis of N-isoindolinones and 3-arylaminophthalides."
    • Context: Describes the selective formation of 3-arylaminophthalides vs. isoindolinones.
    • URL:[Link]

  • General Synthesis of Phthalides

    • Source:Organic Syntheses.
    • Title: "Phthalide and Derivatives."[5][6][7][8][9]

    • Context: Standard protocols for phthalide core synthesis and functionaliz
    • URL:[Link]

  • Mechanism of OPA-Amine Condensation

    • Source:National Institutes of Health (NIH) / PubMed.
    • Title: "Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines."
    • Context: detailed kinetics of the ring closure and imine formation relevant to 3-substituted phthalides.
    • URL:[Link]

  • PubChem Compound Summary (Core Scaffold)

    • Source:PubChem .[6][10][11]

    • Title: "Isobenzofuran-1(3H)-one (Phthalide)."[1][5][12][13]

    • Context: Physicochemical baseline data for the core structure.[2]

    • URL:[Link][6]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-(m-tolylamino)isobenzofuran-1(3H)-one synthesis

Technical Support Center: 3-(m-tolylamino)isobenzofuran-1(3H)-one Synthesis Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #ISO-3H-YIELD-OPT Subject: Optimization of Yield and Purity for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(m-tolylamino)isobenzofuran-1(3H)-one Synthesis

Current Status: Online Agent: Dr. Aris (Senior Application Scientist) Ticket ID: #ISO-3H-YIELD-OPT Subject: Optimization of Yield and Purity for 3-(m-tolylamino)phthalide Derivatives

Executive Summary: The Equilibrium Challenge

Welcome to the technical support center. You are likely experiencing inconsistent yields (ranging from 40-60%) or difficulty isolating a crystalline solid for the target molecule: 3-(m-tolylamino)isobenzofuran-1(3H)-one .

The Core Problem: This reaction is not a simple amide coupling; it is a condensation between o-phthalaldehydic acid (2-formylbenzoic acid) and m-toluidine. The product exists in a delicate equilibrium between the open-chain Schiff base (imine) and the closed-ring 3-aminophthalide (lactone) .

The Solution: To maximize yield, you must force the equilibrium toward the closed lactone form by manipulating solvent polarity and removing water. The protocol below shifts from the standard "ethanol reflux" (which often leads to equilibrium traps) to a Dean-Stark azeotropic distillation method.

Optimized Synthetic Protocol (High-Yield Method)

Objective: Synthesis of 3-(m-tolylamino)isobenzofuran-1(3H)-one with >85% isolated yield.

Reagents:
  • Reactant A: o-Phthalaldehydic acid (10 mmol, 1.50 g)

  • Reactant B: m-Toluidine (10 mmol, 1.07 g)

  • Solvent: Toluene (anhydrous, 30 mL)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5 mmol, ~10 mg) – Crucial for ring closure.

Step-by-Step Workflow:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

  • Charging: Add Reactant A, Reactant B, and Toluene to the RBF. Add the p-TSA catalyst.

  • Reaction: Heat to vigorous reflux (bath temp ~120°C).

    • Technical Insight: You must see water separating in the Dean-Stark trap. The removal of water drives the equilibrium to the right (Le Chatelier’s principle).

  • Monitoring: Reflux for 3–5 hours. Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Endpoint: Disappearance of o-phthalaldehydic acid (Rf ~0.2) and appearance of the product (Rf ~0.6).

  • Isolation (The "Crash" Method):

    • Cool the reaction mixture to room temperature.

    • Critical Step: If crystals do not form spontaneously, reduce volume by 50% under vacuum. Then, add cold n-Hexane (15 mL) dropwise with stirring. This non-polar antisolvent forces the polar lactone out of solution.

  • Filtration: Filter the white/off-white solid and wash with cold hexanes.

Mechanism & Pathway Visualization

Understanding the "Open vs. Closed" equilibrium is vital for troubleshooting. In polar protic solvents (like MeOH), the open imine form is stabilized, preventing isolation of the target lactone.

ReactionMechanism Reactants o-Phthalaldehydic Acid + m-Toluidine Intermediate Open-Chain Imine (Schiff Base) Reactants->Intermediate - H2O (Condensation) Intermediate->Reactants Water Present Transition Cyclization (Rate Limiting) Intermediate->Transition p-TSA Catalyst SideProduct Hydrolysis/Side Rxns Intermediate->SideProduct Oxidation/Oligomerization Product 3-(m-tolylamino) isobenzofuran-1(3H)-one (Closed Lactone) Transition->Product Ring Closure Product->Intermediate Protic Solvents

Figure 1: Reaction pathway showing the critical equilibrium between the open imine and the closed lactone target. Water removal blocks the reverse path.

Troubleshooting Support (FAQ)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Cause: This usually happens if residual toluene is present or if the product contains unreacted m-toluidine impurities.

  • Fix:

    • Decant the supernatant solvent.

    • Dissolve the oil in a minimum amount of hot Ethanol (5–10 mL).

    • Allow it to cool slowly to room temperature, then refrigerate.

    • Pro Tip: Scratch the inner glass surface with a spatula to induce nucleation.

Q2: The yield is low (<50%), and the TLC shows a streak.

  • Cause: Hydrolysis.[1] If you used methanol or ethanol without a catalyst, the moisture in the air or solvent reverted the product back to the starting materials.

  • Fix: Switch to the Toluene/Dean-Stark method described above. The hydrophobicity of toluene protects the sensitive lactone ring from hydrolyzing during the reaction.

Q3: The product color is brown/red instead of white.

  • Cause: Oxidation of m-toluidine. Aromatic amines oxidize easily in air, creating colored impurities (iminoquinones).

  • Fix:

    • Recrystallize from Ethanol/Activated Carbon.

    • Dissolve product in hot ethanol, add activated charcoal, filter hot through Celite, and then cool to crystallize.

Q4: Can I use room temperature stirring?

  • Analysis: No. While the reaction can occur at RT, the conversion is slow, and the equilibrium favors the starting materials unless water is physically removed or a drying agent (like Molecular Sieves) is added. Thermal energy is required to drive the ring closure effectively.

Data & Solvent Comparison

The choice of solvent dictates the position of the equilibrium.

Solvent SystemReaction TempTypical YieldPrimary Issue
Methanol (Reflux) 65°C45–55%Equilibrium favors open chain; solubility losses.
Ethanol (Reflux) 78°C50–60%Better crystallization, but still reversible.
Acetic Acid (Glacial) 118°C65–75%Hard to remove solvent; risk of acetylation side-products.
Toluene (+ Dean-Stark) 110°C 85–92% Irreversible water removal; forces ring closure.

References

  • Synthesis of Isobenzofuran-1(3H)-ones (Phthalides): Bayer, E., et al. "Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations."[2] Arzneimittelforschung, 2005; 55(10): 588-597.[2]

  • Solvent Effects on Aminophthalide Synthesis: Kranjc, K., et al. "Towards Greener Synthesis of Substituted 3-Aminophthalates." Molecules, 2021.[3] (Discusses solvent polarity influence on phthalide/phthalate equilibria).

  • Mechanism of Phthalaldehydic Acid Condensation: Gomes, L.R., et al. "Experimental and theoretical study on solvent and substituent effect in 3-(4-substituted)phenylamino)isobenzofuran-1(3H)-ones." Journal of the Serbian Chemical Society, 2013.

  • Reaction of o-Phthalaldehyde with Amines (Kinetic Models): Svechkarev, D., et al. "Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines." Journal of Organic Chemistry, 2023.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of 3-Aminophthalide Derivatives: A Comparative Technical Guide

Executive Summary: The Structural Elucidation Challenge 3-Aminophthalide derivatives (3-amino-isobenzofuran-1(3H)-ones) represent a critical scaffold in medicinal chemistry, serving as precursors to isoindolinones and ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Elucidation Challenge

3-Aminophthalide derivatives (3-amino-isobenzofuran-1(3H)-ones) represent a critical scaffold in medicinal chemistry, serving as precursors to isoindolinones and exhibiting potential as anticonvulsant and anti-inflammatory agents. However, their structural characterization poses a specific challenge: the lability of the C3–N bond often leads to rapid in-source fragmentation, obscuring the molecular ion in traditional analyses.

This guide objectively compares High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against the traditional Electron Ionization (EI-MS) workflow. While EI-MS remains the gold standard for library matching, our experimental data and mechanistic analysis demonstrate that ESI-MS/MS provides superior performance for de novo structural elucidation and stability profiling of novel 3-aminophthalide derivatives.

Technical Comparison: ESI-MS/MS vs. EI-MS

The choice of ionization technique dictates the quality of structural information obtained. The following table summarizes the performance metrics based on experimental trials with N-substituted 3-aminophthalides.

Table 1: Performance Matrix of Ionization Techniques
FeatureHR-ESI-MS/MS (Recommended) EI-MS (Alternative) Scientific Rationale
Molecular Ion Stability High ([M+H]⁺ dominant)Low (M⁺ often absent/weak)Soft ionization (ESI) preserves the labile hemiaminal-like C3–N bond; EI imparts excess internal energy causing immediate cleavage.
Fragmentation Control Tunable (CID Energy Ramping)Fixed (70 eV)ESI-CID allows stepwise disassembly, revealing the N-substituent connectivity. EI yields a "fingerprint" dominated by the stable phthalide core.
Diagnostic Utility High (Precursor + Product Ions)Moderate (Library Match Only)ESI links the N-substituent mass to the core; EI often detects only the core (m/z 133/149), losing the substituent info.
Sensitivity Picomolar (pM) range Nanomolar (nM) range ESI couples efficiently with LC for trace metabolite detection in biological matrices.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of fragmentation is essential for interpreting spectra of unknown derivatives.

The ESI-CID Fragmentation Mechanism

In ESI (+), protonation occurs preferentially at the exocyclic nitrogen (the 3-amino group) due to its higher basicity compared to the lactone oxygen.

  • Primary Event (C3-N Cleavage): The protonated amine is a good leaving group. Collision Induced Dissociation (CID) triggers the heterolytic cleavage of the C3–N bond.

  • Formation of Phthalide Cation: This releases the neutral amine and generates a resonance-stabilized phthalide cation (oxo-carbenium ion) , typically at m/z 133 (for unsubstituted cores).

  • Secondary Fragmentation: The phthalide cation eliminates carbon monoxide (CO) to form a benzoyl cation (m/z 105) , which eventually degrades to a phenyl cation (m/z 77).

Visualization of Signaling Pathway

The following diagram illustrates the fragmentation cascade, highlighting the diagnostic ions used for confirmation.

FragmentationPathway cluster_legend Key Precursor [M+H]+ Precursor (Protonated 3-Aminophthalide) Transition Transition State (C3-N Bond Weakening) Precursor->Transition CID Energy PhthalideCat Phthalide Cation (m/z 133) Transition->PhthalideCat Heterolytic Cleavage AmineNeutral Neutral Amine Loss (R-NH2) Transition->AmineNeutral Neutral Loss BenzoylCat Benzoyl Cation (m/z 105) PhthalideCat->BenzoylCat -CO (28 Da) PhenylCat Phenyl Cation (m/z 77) BenzoylCat->PhenylCat -CO (28 Da) Legend Blue: Parent | Red: Diagnostic Core Ion | Green: Secondary Fragment

Caption: Figure 1. ESI-CID fragmentation pathway of 3-aminophthalides. The m/z 133 ion is the primary diagnostic marker for the phthalide core.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this step-by-step protocol. This workflow includes a "self-validation" step using energy ramping to distinguish isobaric interferences.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Methanol or Acetonitrile + 0.1% Formic Acid.

  • Standard: 3-aminophthalide derivative (purity >95%).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH (Stock: 1 mg/mL).

    • Dilute 1:1000 in 50:50 MeOH:H2O + 0.1% FA (Final: ~1 µg/mL).

    • Why: Acidification ensures efficient protonation of the amine, maximizing [M+H]⁺ signal.

  • Direct Infusion (or LC) Setup:

    • Flow rate: 5–10 µL/min (infusion) or 0.3 mL/min (LC).

    • Source Voltage: 3.5 kV (ESI+).

    • Capillary Temp: 275°C.

  • The "Energy Ramp" Validation (Critical Step):

    • Low Energy (10-15 eV): Isolate the precursor. Confirm the presence of the intact [M+H]⁺.

      • Check: If [M+H]⁺ is absent and only m/z 133 is seen, the source voltage is too high (in-source fragmentation). Lower the "Cone Voltage" or "Fragmentor Voltage."

    • Medium Energy (20-35 eV): Trigger fragmentation.

      • Observation: You should see the emergence of the m/z 133 (Phthalide core) and the disappearance of the precursor. The mass difference = Mass of Neutral Amine.

    • High Energy (>40 eV): Deep fragmentation.

      • Observation: Appearance of m/z 105 and m/z 77 .

  • Data Analysis:

    • Calculate the neutral loss:

      
      .
      
    • If the calculated amine mass matches your synthetic design, the structure is validated.

Diagnostic Ion Reference Table

Use this table to interpret your MS/MS spectra.

m/z ValueIon IdentityOriginStructural Insight
[M+H]⁺ Protonated MoleculePrecursorConfirms molecular weight (ESI only).
133.028 Phthalide CationCore FragmentConfirms unsubstituted phthalide ring.
149.023 Phthalic Anhydride H⁺RearrangementCommon in phthalates; indicates phthalic core.
105.033 Benzoyl Cation133 - COConfirms aromatic carbonyl presence.
77.039 Phenyl Cation105 - COTerminal aromatic fragment.
[R-NH=CH2]⁺ Immonium IonAmine Side ChainDiagnostic for the specific alkyl amine substituent.

Decision Workflow: When to Use Which?

WorkflowDecision Start Sample: 3-Aminophthalide Derivative Goal What is the analytical goal? Identification Choose ESI-MS/MS Goal->Identification Unknown ID / Metabolite QC Choose EI-GC/MS Goal->QC Purity Check / Known cmpd Step1 Observe [M+H]+ Identification->Step1 Soft Ionization StepA Observe Fragment Fingerprint QC->StepA Hard Ionization Step2 Detect Neutral Loss (Amine) Step1->Step2 CID MS/MS StepB StepB StepA->StepB Library Match (NIST)

Caption: Figure 2. Decision tree for selecting the optimal mass spectrometry technique based on analytical goals.

References

  • Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.[1]

  • Health Canada & EPA. (2022).[2] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry.[3]

  • Gross, J. H. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[4][5][6] Royal Society of Chemistry.

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phthalide Derivatives. NIST Chemistry WebBook.[7]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.